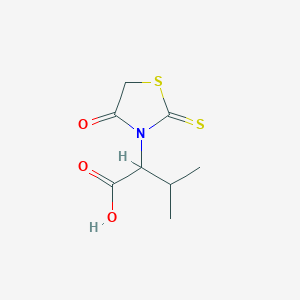

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the formation of the thiazolidine ring through a multicomponent reaction. One common method is the reaction of a β-keto ester with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

In industrial settings, the synthesis of thiazolidine derivatives often employs green chemistry principles to improve yield, selectivity, and purity. Catalysts such as β-cyclodextrin-SO3H in water have been used to achieve high yields and easy isolation of the product. This method is advantageous due to its low toxicity and environmentally friendly nature .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.

Thiazolidine-2-thione: Investigated for its antioxidant and anti-inflammatory properties.

Uniqueness

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl and 4-oxo groups enhances its reactivity and pharmacological activity compared to other thiazolidine derivatives .

Actividad Biológica

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound featuring a thiazolidine ring, which is notable for its diverse biological activities. The compound's structure includes sulfur and nitrogen atoms that contribute to its pharmacological properties, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antimicrobial Properties

Research indicates that derivatives of thiazolidine compounds, including this compound, exhibit significant antibacterial activity. In studies involving various Gram-positive and Gram-negative bacteria, compounds related to this structure have shown efficacy exceeding standard antibiotics like ampicillin and streptomycin by 10–50 times. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and similar effectiveness against fungi such as Trichoderma viride .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae |

| Compound 15 | 0.004–0.06 | Not specified | T. viride |

| Epalrestat | Not applicable | Not applicable | Aldose reductase |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies that highlight its ability to induce apoptosis in cancer cells. For instance, certain thiazolidine derivatives have been shown to inhibit cell proliferation in HepG2 liver cancer cells with submicromolar IC50 values . Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer pathways, enhancing their therapeutic potential.

Anti-inflammatory and Neuroprotective Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions . Furthermore, its neuroprotective effects are being explored in the context of neurodegenerative diseases, where thiazolidine derivatives may help mitigate oxidative stress and neuronal apoptosis.

The biological activity of this compound is largely attributed to its structural features which allow for interaction with various molecular targets:

- Hydrogen Bonding : The presence of nitrogen and sulfur enables the formation of hydrogen bonds with biological macromolecules.

- Metal Ion Coordination : The compound can coordinate with metal ions, enhancing binding affinity to enzymes and receptors.

- Enzyme Modulation : It has been observed to modulate enzyme activities critical for microbial growth and cancer cell survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial properties of synthesized thiazolidine derivatives against eight bacterial strains, finding that several compounds exhibited superior activity compared to traditional antibiotics . The study emphasized the structure–activity relationship (SAR), noting that specific substituents on the thiazolidine ring significantly influenced antibacterial potency.

Study on Aldose Reductase Inhibition

Another significant research effort focused on the inhibition of aldose reductase by related thiazolidine compounds, demonstrating their potential in treating diabetic complications . The most potent inhibitors were identified through SAR analysis and molecular docking simulations, paving the way for future drug development.

Propiedades

IUPAC Name |

3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c1-4(2)6(7(11)12)9-5(10)3-14-8(9)13/h4,6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFMKIQOSYUXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.